molecular formula C₂₄D₁₄ B1155452 Acenaphth[1,2-a]anthracene-d14

Acenaphth[1,2-a]anthracene-d14

Cat. No.: B1155452
M. Wt: 316.45
Attention: For research use only. Not for human or veterinary use.
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Description

Acenaphth[1,2-a]anthracene-d14 is a deuterated polycyclic aromatic hydrocarbon (PAH) with a fused aromatic ring system. Based on related compounds like dibenz[a,h]anthracene-d14 (CAS 13250-98-1), which shares isotopic labeling and PAH characteristics, this compound likely serves as a stable isotope tracer in pharmacokinetic studies or environmental analyses . The deuterated form would exhibit similar chemical behavior but with enhanced metabolic stability and traceability in analytical applications .

Properties

Molecular Formula

C₂₄D₁₄

Molecular Weight

316.45

Synonyms

Naphtho[2,3-j]fluoranthene-d14;  Naphtho(2’,3’:7,8)fluoranthene-d14

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Analogues

The following table summarizes key structural and isotopic analogs of Acenaphth[1,2-a]anthracene-d14:

Compound CAS RN Molecular Formula Molecular Weight Key Properties
Acenaphth[1,2-a]anthracene 205-83-4 C₂₂H₁₄ 278.35 g/mol Planar structure, DNA intercalation, mutagenicity via DNA adduct formation
This compound Not explicitly listed C₂₂D₁₄ ~292.43 g/mol* Enhanced metabolic stability, isotopic tracing applications
Dibenz[a,h]anthracene-d14 13250-98-1 C₂₂D₁₄ 292.43 g/mol Used in drug development for quantitative tracking; deuterium improves PK/PD
Anthracene-d10 1719-06-8 C₁₄D₁₀ 188.27 g/mol Environmental analysis standard; deuterium enhances detection sensitivity
7,12-Dimethylbenz[a]anthracene 57-97-6 C₂₀H₁₆ 256.34 g/mol Carcinogenic PAH; methyl groups increase metabolic activation

*Estimated based on isotopic substitution.

Functional and Application Differences

  • Deuterated vs. Non-deuterated PAHs: Deuterated compounds like this compound and dibenz[a,h]anthracene-d14 are critical in mass spectrometry for quantifying non-labeled analogs in biological matrices. Their higher molecular weight and isotopic purity minimize interference during analysis . In contrast, non-deuterated Acenaphth[1,2-a]anthracene is used in mutagenesis studies due to its unmodified reactivity with DNA .
  • Ring System Variations: Acenaphth[1,2-a]anthracene’s fused acenaphthene-anthracene system differs from dibenz[a,h]anthracene’s two linearly fused benzene rings. This structural distinction affects electronic properties: Acenaphth[1,2-a]anthracene exhibits stronger π-π stacking, enhancing charge transport in material science applications, whereas dibenz[a,h]anthracene derivatives are more carcinogenic .
  • Methylated Derivatives: Methyl groups in compounds like 7,12-dimethylbenz[a]anthracene increase lipophilicity and metabolic activation, leading to higher carcinogenicity compared to non-methylated PAHs . Deuterated analogs lack this bioactivation pathway, making them safer for tracer applications .

Stability and Analytical Performance

  • Deuterated PAHs :
    Dibenz[a,h]anthracene-d14 shows stability across pH 4.0–9.0, with a shelf life extending to 2030 under recommended storage conditions (+20°C) . This compound is expected to share similar stability due to isotopic substitution reducing metabolic degradation .
  • Environmental Analogs : Anthracene-d10 (2000 mg/L in methyl tert-butyl ether) is optimized for environmental monitoring, whereas deuterated dibenz[a,h]anthracene is tailored for pharmacokinetic studies .

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